5-methyl-N-(5-methylisoxazol-3-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-N-(5-methylisoxazol-3-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of isoxazole and triazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-methylisoxazol-3-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of 5-methylisoxazole: The key intermediate, 3-amino-5-methylisoxazole, is synthesized by reacting 3,5-dimethylisoxazole with appropriate reagents.
Formation of 1-phenyl-1H-1,2,3-triazole: This involves the cycloaddition reaction of phenyl azide with an alkyne to form the triazole ring.
Coupling Reaction: The final step involves coupling the 5-methylisoxazole and 1-phenyl-1H-1,2,3-triazole intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(5-methylisoxazol-3-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
5-methyl-N-(5-methylisoxazol-3-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-methylisoxazol-3-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methylisoxazole derivatives: Known for their diverse biological activities.
1-phenyl-1H-1,2,3-triazole derivatives: Studied for their anticancer and antibacterial properties.
Uniqueness
5-methyl-N-(5-methylisoxazol-3-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combined isoxazole and triazole moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-8-12(17-21-9)15-14(20)13-10(2)19(18-16-13)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSJCIRUPZZQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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